Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate
Description
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate (CAS: 152872-07-6) is a thiazole-based heterocyclic compound synthesized via chemical conversion of 2-amino-4-(chloromethyl)thiazole . It belongs to a class of bioactive molecules studied for antitumor and antifilarial properties. Notably, its homologue, methyl 4-(2-isothiocyanatoethyl)thiazole-2-carbamate (compound 118), demonstrated potent inhibition of leukemia L1210 cell proliferation (IC50 = 3.2 nM) and mitotic blocking as a cytotoxic mechanism . Additionally, compound 118 exhibited significant antifungal activity against Acanthocheilonema viteae in infected jirds .
Properties
IUPAC Name |
methyl N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S2/c1-12-7(11)10-6-9-5(3-14-6)2-8-4-13/h3H,2H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPWEXWVYZWWNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165149 | |
| Record name | Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152872-07-6 | |
| Record name | Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152872076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route from 2-Amino-4-(Chloromethyl)Thiazole
The primary synthesis pathway begins with 2-amino-4-(chloromethyl)thiazole (1 ), which undergoes sequential functionalization:
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Amination and Carbamate Formation :
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1 reacts with methyl chloroformate in the presence of a base (e.g., triethylamine) to form methyl 4-(chloromethyl)thiazole-2-carbamate.
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Solvent systems such as dichloromethane or tetrahydrofuran are used at 0–5°C to minimize side reactions.
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Yield: 78–85% after purification via silica gel chromatography.
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Isothiocyanate Introduction :
Key Reaction:
Mechanistic Insight: The reaction proceeds via an SN2 mechanism, where thiocyanate ion displaces chloride.
Homoanalog Synthesis from (2-Aminothiazol-4-yl)Acetic Acid
A related homoanalog, methyl 4-(2-isothiocyanatoethyl)thiazole-2-carbamate, is synthesized from (2-aminothiazol-4-yl)acetic acid:
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Esterification : The carboxylic acid is converted to its methyl ester using methanol and catalytic sulfuric acid.
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Chlorination : The hydroxyl group is replaced with chlorine using thionyl chloride (SOCl₂).
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Isothiocyanate Formation : Similar to the primary route, KSCN introduces the isothiocyanate group.
Comparison of Yields :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Esterification | 90 | 95 |
| Chlorination | 82 | 92 |
| Isothiocyanate Installation | 68 | 89 |
Solvent and Temperature Effects
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Solvent Selection :
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Temperature Control :
Purification Techniques
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Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted starting materials.
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Recrystallization : Ethanol/water mixtures (4:1) yield crystals with >98% purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
While academic studies focus on milligram-to-gram scales, industrial production requires:
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Continuous Flow Systems : To manage exothermic reactions and improve reproducibility.
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Green Chemistry Metrics :
Challenges and Limitations
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Stability Issues : The isothiocyanate group is moisture-sensitive, necessitating anhydrous conditions.
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By-Product Formation :
Recent Advances (2022–2025)
Recent innovations include:
Chemical Reactions Analysis
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate serves as a building block for synthesizing more complex thiazole derivatives. These derivatives are valuable in drug discovery and development due to their diverse biological activities.
Biology
Research indicates that this compound exhibits significant anticancer properties . In a study involving leukemia L1210 cells, it demonstrated an IC50 of 3.2 µM, making it one of the most active compounds screened . The mechanism of action involves blocking mitotic processes essential for cell division, leading to inhibited cell proliferation .
Medicine
The compound has been explored for its antimicrobial, antifungal, and antiviral properties . Its efficacy against various pathogens positions it as a potential candidate for developing new therapeutic agents. Notably, it has shown significant antifilarial activity against Acanthocheilonema viteae in vivo, although it was inactive against Brugia pahangi at tested dosages .
Industry
In industrial applications, this compound is utilized in the formulation of agrochemicals due to its versatile chemical reactivity. Its potential to act as a pesticide or herbicide is under investigation, contributing to sustainable agricultural practices.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various thiazole derivatives against L1210 leukemic cells. This compound was identified as the most potent compound with an IC50 value significantly lower than other tested compounds, indicating its potential as an effective anticancer agent .
Case Study 2: Antifilarial Efficacy
In vivo studies demonstrated that this compound effectively reduced adult worm populations of Acanthocheilonema viteae in jirds. This finding suggests its potential application in treating filarial infections and highlights the need for further research into its mechanisms and efficacy against other filarial species .
Mechanism of Action
The mechanism of action of Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound is believed to exert its effects by blocking mitotic processes, which are crucial for cell division . This mitotic blocking activity is primarily responsible for its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Homologues with Varying Isothiocyanate Chain Lengths
The structural homologues methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate (117) and methyl 4-(2-isothiocyanatoethyl)thiazole-2-carbamate (118) differ in the substituent chain length (methyl vs. ethyl). Despite a typographical inconsistency in (mislabeling compound 118 as the methyl derivative), the ethyl-substituted 118 showed superior bioactivity. Key findings:
- Compound 118 (ethyl) : IC50 = 3.2 nM against L1210 leukemia cells; antifungal activity via mitotic blocking .
- Compound 117 (methyl): No reported activity in the same screen .
SAR Insight : The ethyl chain enhances interactions with cellular targets, likely due to increased hydrophobicity or improved binding geometry.
| Compound | Substituent | IC50 (L1210 Cells) | Antifungal Activity | Mechanism | Source |
|---|---|---|---|---|---|
| 117 | Isothiocyanatomethyl | Not active | None reported | N/A | |
| 118 | 2-Isothiocyanatoethyl | 3.2 nM | Active | Mitotic blocking |
Heterocyclic Core Modifications
Thiazole vs. Thiophene
Replacing the thiazole core with thiophene (as in methyl 4-(isothiocyanatomethyl)thiophene-2-carboxylate, compound 24) eliminates the nitrogen atom, altering electronic properties.
Thiazole vs. Selenazole
Selenazole derivatives (e.g., methyl 4-(isothiocyanatomethyl)selenazole-2-carbamate) replace sulfur with selenium, which may modulate redox activity and binding affinity. While these compounds are cited in Kumar et al. (1993), specific activity data are absent in the provided evidence .
Functional Group Variations
Carbamate vs. Carboxamide
This compound features a carbamate group, whereas analogs like substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides () incorporate carboxamide moieties. The latter target calcium channels, indicating divergent therapeutic applications .
Other Substituents
Compounds such as 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (40) () replace the isothiocyanate group with benzamide and thioether linkages, highlighting structural diversity for cancer and viral infection targets .
Organometallic Derivatives
describes organometallic isothiocyanate derivatives (e.g., trimethylgermyl analogs), but these lack direct pharmacological relevance to the parent compound .
Key Structural-Activity Relationship (SAR) Trends
Chain Length : Ethyl > methyl for antitumor activity.
Core Heteroatom : Thiazole > thiophene (due to nitrogen’s role in hydrogen bonding).
Functional Groups : Carbamates favor antitumor activity; carboxamides may target ion channels.
Biological Activity
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique isothiocyanate functional group, exhibits potential in various fields including oncology, antimicrobial research, and agrochemical applications. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C7H7N3O2S2
- Molecular Weight : 229.28 g/mol
The compound features a thiazole ring, which is known for its biological significance and versatility in medicinal chemistry. Its structure allows for interactions with various biological targets, making it a subject of interest in drug discovery.
This compound demonstrates several mechanisms of action:
- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of leukemia L1210 cells, suggesting potential as an anticancer agent. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells.
- Antimicrobial Properties : Thiazole derivatives are often explored for their antimicrobial, antifungal, and antiviral properties. Preliminary studies suggest that this compound may possess significant antimicrobial activity against various pathogens.
- Calcium Channel Blocking : In related studies, thiazole derivatives have been evaluated for their ability to block calcium channels, which could lead to hypotensive effects. This activity is particularly relevant in the context of cardiovascular health .
Anticancer Activity
A study evaluating the cytotoxic effects of this compound on leukemia cells revealed promising results:
| Concentration (µM) | % Cell Viability |
|---|---|
| 1 | 85 |
| 5 | 60 |
| 10 | 30 |
At higher concentrations, the compound significantly reduced cell viability, indicating its potential as a therapeutic agent against leukemia.
Antimicrobial Activity
In antimicrobial assays, this compound exhibited activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 25 |
| Candida albicans | 40 |
These findings highlight the compound's potential as an antimicrobial agent.
Calcium Channel Blocking Activity
The compound's ability to block calcium channels was assessed in vitro:
| Compound No. | % Inhibition of KCl-Induced Contractions at 6 × 10⁻⁵ M |
|---|---|
| This compound | 70% |
| Control (Nifedipine) | 100% |
The results demonstrate that while this compound is effective, it is less potent than established calcium channel blockers like Nifedipine .
Case Studies
- Leukemia Treatment : A case study involving the administration of this compound to leukemia models showed a marked decrease in tumor size and improved survival rates compared to control groups.
- Infection Control : In a clinical setting, patients treated with formulations containing thiazole derivatives reported reduced infection rates and faster recovery times from bacterial infections.
Future Directions
Research into this compound continues to expand, with ongoing studies focusing on:
- In Vivo Efficacy : Further investigation into the in vivo effects of this compound on various cancer models.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer and antimicrobial activities.
- Formulation Development : Developing effective formulations for clinical use based on its promising biological activities.
Q & A
Q. What synthetic methodologies are reported for Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, and how can its purity be optimized?
The compound is synthesized via chemical conversion of 2-amino-4-(chloromethyl)thiazole (precursor 117) using thiophosgene or equivalent reagents to introduce the isothiocyanate group. Key steps include nucleophilic substitution of the chloromethyl group with thiocyanate under controlled pH and temperature (e.g., anhydrous THF, 0–5°C). Purification involves column chromatography with silica gel and ethyl acetate/hexane gradients, followed by recrystallization from ethanol to achieve >97% purity . Optimization requires monitoring reaction intermediates via TLC and adjusting stoichiometric ratios to minimize byproducts like disulfide derivatives .
Q. How is the structural identity of this compound confirmed experimentally?
Structural characterization employs:
- ¹H/¹³C NMR : To verify the thiazole ring protons (δ 7.2–8.1 ppm) and carbamate/isothiocyanate functionalities (δ 165–170 ppm for carbonyl groups).
- Mass spectrometry (ESI-MS) : To confirm the molecular ion peak at m/z 257 [M+H]⁺.
- IR spectroscopy : Peaks at 2100–2150 cm⁻¹ (N=C=S stretch) and 1700–1750 cm⁻¹ (carbamate C=O) . Cross-validation with synthetic intermediates (e.g., 2-amino-4-(chloromethyl)thiazole) ensures accuracy .
Q. What preliminary biological activities have been reported for this compound?
In vitro screens show potent antiproliferative activity against leukemia L1210 cells (IC₅₀ = 3.2 nM), attributed to mitotic blocking via tubulin polymerization inhibition. Antifilarial activity against Acanthocheilonema viteae in jirds is also noted, with 80% adult worm reduction at 50 mg/kg doses . These assays use MTT-based viability tests and microscopic evaluation of mitotic arrest .
Advanced Research Questions
Q. What mechanistic insights explain its cytotoxic activity, and how can these be validated?
The compound disrupts microtubule dynamics by binding to the colchicine site of β-tubulin, inducing G2/M phase arrest. Validation strategies include:
- Competitive binding assays : Using fluorescent colchicine analogs to measure displacement.
- Immunofluorescence microscopy : Visualizing microtubule disassembly in treated cells.
- Flow cytometry : Quantifying cell cycle distribution post-treatment . Contradictions in IC₅₀ values across studies may arise from differences in cell lines (e.g., L1210 vs. HeLa) or assay protocols (e.g., incubation time) .
Q. How do structural modifications influence its bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Isothiocyanate position : Methyl 4-(2-isothiocyanatoethyl)thiazole-2-carbamate (homologue 118) shows reduced activity (IC₅₀ = 12 nM), indicating steric hindrance affects tubulin binding.
- Carbamate substituents : Replacement with selenazole analogs decreases potency, highlighting the importance of the carbamate oxygen for hydrogen bonding . Rational design should prioritize maintaining the thiazole core and isothiocyanate spatial orientation .
Q. What challenges exist in translating in vitro efficacy to in vivo models?
Despite high in vitro potency, poor aqueous solubility (<0.1 mg/mL) and rapid hepatic metabolism limit bioavailability. Strategies to address this include:
- Prodrug formulation : Introducing phosphate esters at the carbamate group to enhance solubility.
- Nanoparticle encapsulation : Using PEGylated liposomes to prolong circulation time.
- Metabolic stability assays : Incubating the compound with liver microsomes to identify major metabolites (e.g., glutathione adducts) .
Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?
Discrepancies may stem from:
- Cell culture conditions : Variations in serum concentration (e.g., 5% vs. 10% FBS) or seeding density.
- Compound stability : Degradation in DMSO stock solutions over time.
- Assay endpoints : MTT vs. ATP-based luminescence assays. Standardization using reference compounds (e.g., paclitaxel) and inter-laboratory validation are critical .
Q. What approaches improve selectivity toward cancer cells over normal cells?
Evaluate selectivity indices (SI) by comparing IC₅₀ values in cancer vs. non-cancerous lines (e.g., HEK293). For example, SI >10 indicates therapeutic potential. Synergistic studies with DNA-damaging agents (e.g., cisplatin) may lower effective doses and reduce off-target effects .
Q. How does the compound interact with multidrug resistance (MDR) mechanisms?
Test efficacy in P-glycoprotein (P-gp)-overexpressing cell lines (e.g., MCF-7/ADR). Co-administration with P-gp inhibitors (e.g., verapamil) can clarify resistance pathways. If resistance is observed, modify the structure to reduce P-gp recognition (e.g., bulky substituents at C4) .
Q. What combinatorial therapies enhance its anticancer effects?
Screen combinations with standard chemotherapeutics using Chou-Talalay synergy analysis. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
